molecular formula C8H11N7O3 B2452176 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 416900-88-4

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2452176
CAS No.: 416900-88-4
M. Wt: 253.222
InChI Key: ZWFIUXTWQRVAQO-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11N7O3 and its molecular weight is 253.222. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O3/c1-14(2)3-4-5(8(16)17)10-13-15(4)7-6(9)11-18-12-7/h3H2,1-2H3,(H2,9,11)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFIUXTWQRVAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound combines oxadiazole and triazole moieties, which are known for their potential therapeutic applications. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₈H₁₁N₇O₃
  • Molecular Weight : 253.22 g/mol

Its structure features a triazole ring and an oxadiazole ring, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism often involves the inhibition of essential enzymes necessary for bacterial growth and survival .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1M. tuberculosis4–8 µM
2E. coli16 µM
3S. aureus8 µM

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has demonstrated that certain triazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies indicated that the compound could induce apoptosis in melanoma cells (A375 line) through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity against A375 human malignant melanoma cells, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may also modulate receptor activities involved in inflammatory responses and cancer progression.

Scientific Research Applications

Medicinal Chemistry

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid serves as a valuable building block in the development of novel pharmaceuticals. Its structural components allow for:

  • Targeting Specific Enzymes and Receptors : The compound can be modified to enhance affinity towards specific biological targets, making it a candidate for drug development aimed at treating various diseases.

Chemical Biology

The compound is utilized as a biochemical probe to investigate biological processes. It can:

  • Study Enzyme Activity : By acting as an inhibitor or substrate analog, it helps elucidate the mechanisms of action of specific enzymes.
  • Investigate Protein Interactions : The compound's ability to form hydrogen bonds and engage in hydrophobic interactions allows researchers to explore protein-ligand binding dynamics.

Materials Science

Due to its unique electronic properties derived from the triazole and oxadiazole moieties:

  • Development of Novel Materials : The compound is explored for applications in creating advanced materials with tailored electronic or optical characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antibiotic agent.

Case Study 2: Anticancer Research

Research focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines. Mechanistic studies revealed that it could modulate signaling pathways involved in cell survival and proliferation.

Comparison with Related Compounds

Compound NameStructural FeaturesApplications
2-(4-amino-1,2,5-oxadiazol-3-yl)ethanolSimilar oxadiazole structureMedicinal chemistry
4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]ethyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amineAdditional benzimidazole ringsPotential anticancer agents
3-(4-amino-1,2,5-oxadiazol-3-y)-4-(4-nitro-1,2,5-oxadiazol-3-y)-1,2,5-oxadiazoleMultiple oxadiazole ringsResearch in materials science

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodology : The compound can be synthesized via multi-step organic reactions. Key steps include:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, as regioselectivity challenges in triazole formation can be mitigated using optimized catalysts .
  • Oxadiazole Formation : Cyclization of thioamide precursors with hydroxylamine under acidic conditions to construct the 1,2,5-oxadiazol-3-yl moiety .
  • Functionalization : Introduction of the dimethylaminomethyl group via reductive amination or nucleophilic substitution .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Confirm presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and amino (-NH₂, ~3300 cm⁻¹) groups .
  • NMR Analysis : Assign signals for the triazole (δ 7.5–8.5 ppm), oxadiazole (δ 6.0–7.0 ppm), and dimethylaminomethyl (-CH₂N(CH₃)₂, δ 2.2–2.8 ppm) groups .
  • Elemental Analysis : Validate empirical formula (e.g., C₇H₁₀N₆O₃) with <1% deviation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields or purity during synthesis?

  • Methodology :

  • Condition Optimization : Adjust reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading to improve yield .
  • Purification Techniques : Use gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel modified for polar heterocycles .
  • Computational Validation : Apply quantum chemical calculations (e.g., DFT) to predict intermediate stability and reaction pathways, reducing trial-and-error experimentation .

Q. What computational strategies predict regioselectivity in triazole formation for derivatives of this compound?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify thermodynamic vs. kinetic control in CuAAC reactions .
  • Docking Studies : Simulate interactions between copper catalysts and azide/alkyne substrates to explain 1,4- vs. 1,5-triazole regioselectivity .
  • Machine Learning : Train models on existing datasets of triazole syntheses to predict optimal conditions for new derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replacing dimethylaminomethyl with morpholino or piperazinyl groups) and assess bioactivity .
  • In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays .
  • Molecular Dynamics : Simulate ligand-receptor binding to identify key interactions (e.g., hydrogen bonding with oxadiazole NH₂) .

Q. What strategies address solubility challenges in biological testing of this compound?

  • Methodology :

  • Prodrug Design : Convert the carboxylic acid to ester or amide derivatives for enhanced membrane permeability .
  • Co-solvent Systems : Use DMSO/PBS mixtures or cyclodextrin-based encapsulation to improve aqueous solubility .
  • pH Adjustment : Leverage the compound’s pKa (~4.5 for -COOH) to prepare buffered solutions at pH 6–7 for stability .

Data Contradiction Analysis

Q. How should conflicting data on biological activity across studies be interpreted?

  • Methodology :

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., cell line specificity, incubation time) to isolate variables .
  • Metabolite Profiling : Use LC-MS to verify compound stability in assay media and rule out degradation artifacts .
  • Meta-Analysis : Compare datasets from multiple studies to identify trends (e.g., higher efficacy in cancer vs. bacterial models) .

Tables for Key Data

Synthetic Step Optimal Conditions Yield Range Reference
Triazole Formation (CuAAC)CuI (10 mol%), DMF, 60°C, 12 h65–85%
Oxadiazole CyclizationNH₂OH·HCl, HCl/EtOH, reflux, 6 h70–78%
DimethylaminomethylationHCHO, (CH₃)₂NH, NaBH₄, MeOH, 0°C, 2 h81–89%
Analytical Technique Key Peaks/Data Purpose
¹H-NMRδ 8.2 ppm (triazole H), δ 2.5 ppm (-N(CH₃)₂)Confirm regiochemistry
IR1680 cm⁻¹ (C=O stretch)Verify carboxylic acid
HPLCRetention time: 4.2 min (purity >95%)Assess purity

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